2,2,3,3-Tetramethylcyclopropanecarboxylic acid

Description

Properties

IUPAC Name |

2,2,3,3-tetramethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-7(2)5(6(9)10)8(7,3)4/h5H,1-4H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFHVXKNMCGSLAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30166082 | |

| Record name | 2,2,3,3-Tetramethylcyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15641-58-4 | |

| Record name | 2,2,3,3-Tetramethylcyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15641-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,3,3-Tetramethylcyclopropanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015641584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,3,3-Tetramethylcyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tetramethylcyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid

CAS Number: 15641-58-4

This technical guide provides an in-depth overview of 2,2,3,3-tetramethylcyclopropanecarboxylic acid, a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a cyclic carboxylic acid featuring a sterically hindered cyclopropane ring.[1] Its unique structure imparts specific properties to molecules that incorporate this moiety. The compound is typically a white to off-white powder or crystalline solid.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₂ | [1][3] |

| Molecular Weight | 142.20 g/mol | [1] |

| Melting Point | 120-121 °C | [1][2] |

| Boiling Point | 204.8 °C at 760 mmHg | [4] |

| Density | 0.999 g/cm³ | [2][4] |

| Flash Point | 97.5 °C | [4] |

| Water Solubility | Slightly soluble | [4][5] |

| Solubility in Organic Solvents | Soluble in methanol, ethanol, and acetonitrile | [4][5] |

| pKa | 5.20 ± 0.44 (Predicted) | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process. A common pathway involves the formation of a cyclopropane ring followed by saponification of the corresponding ester.

Logical Workflow for Synthesis

Caption: General synthesis pathway for this compound.

Experimental Protocol: Saponification and Acidification

This protocol details the final steps in the synthesis of this compound from its ester precursor.[4]

Materials:

-

2,2,3,3-tetramethylcyclopropane carboxylate (crude product from cyclopropanation)

-

Sodium hydroxide (NaOH)

-

95% Ethanol

-

15% Hydrochloric acid (HCl)

-

Water

Procedure:

-

To the crude 2,2,3,3-tetramethylcyclopropane carboxylate, add 20 g of sodium hydroxide, 105 ml of water, and 40 ml of 95% ethanol.

-

Reflux the mixture at 100°C for 8 hours to facilitate saponification.

-

After the reaction is complete, distill off the ethanol and any butanol generated during the process. The distillation temperature will be in the range of 78-99°C.

-

After distillation, add 50 ml of water to the reaction mixture.

-

At approximately 70°C, add 15% hydrochloric acid to neutralize the excess alkali and adjust the pH to 2-4. This will cause the this compound to precipitate as a white solid.

-

Cool the mixture to room temperature and filter the precipitate.

-

Wash the solid with water and dry it to obtain the final product.

This method can yield 14.5-15.5 g of this compound with a purity of over 98%.[4] A variation of this process utilizes the product itself as a phase transfer catalyst, which can increase the saponification reaction yield to over 96% and reduce the reaction time to 6 hours.[3][6]

Applications in Drug Development and Agrochemicals

Pharmaceutical Applications: A Valproic Acid Analogue

This compound is a cyclic analogue of valproic acid, a widely used antiepileptic drug.[5] Valproic acid has a complex mechanism of action that includes the potentiation of GABAergic inhibitory activity and the inhibition of histone deacetylases (HDACs).[1][2] As an inactive analogue, this compound serves as a valuable research tool to probe the mechanisms of action of valproic acid.[1] Studies on its interaction with targets like HDACs can help elucidate the structural requirements for biological activity.[1]

Potential Signaling Pathway Interactions

The study of valproic acid and its analogues points to interactions with several key signaling pathways. As a structural analogue, this compound is investigated in the context of these pathways to understand the specific molecular interactions of valproic acid.

Caption: Potential cellular targets for valproic acid and its analogues.

Agrochemical Applications: Intermediate for Fenpropathrin

This compound is a crucial intermediate in the synthesis of fenpropathrin, a third-generation pyrethroid insecticide and acaricide.[4][5] The synthesis involves the esterification of this compound with cyano(3-phenoxyphenyl)methanol.[5]

Safety and Handling

While specific safety and hazard information for this compound is limited, its acidic nature warrants standard precautions for handling organic acids.[1] It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[7] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. It should be stored in an inert atmosphere at room temperature.[4]

References

- 1. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 2. droracle.ai [droracle.ai]

- 3. CN1025494C - Preparation of 2, 2, 3, 3-tetramethyl cyclopropane carboxylic acid - Google Patents [patents.google.com]

- 4. CN1062345A - Preparation of this compound - Google Patents [patents.google.com]

- 5. Fenpropathrin | C22H23NO3 | CID 47326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Physicochemical Properties of 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid

Introduction

2,2,3,3-Tetramethylcyclopropanecarboxylic acid (TMCPCA), also known as Fenfenchroic acid, is a synthetic monocarboxylic acid featuring a sterically hindered cyclopropane ring. Its chemical formula is C₈H₁₄O₂ and it has a molecular weight of approximately 142.20 g/mol .[1][2] This compound serves as a crucial building block in organic synthesis, particularly for creating complex molecules with specific steric and electronic properties.[2] It is recognized as an intermediate in the production of the pyrethroid pesticide fenpropathrin and is also studied as a cyclic analogue of the antiepileptic drug, Valproic Acid.[3][4] This guide provides a detailed overview of its core physicochemical properties, the experimental methods for their determination, and its synthesis pathway.

Physicochemical Data Summary

The key physicochemical properties of this compound are summarized in the table below. These values have been compiled from various chemical data sources and are essential for researchers in drug development and chemical synthesis.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₂ | [1][3] |

| Molecular Weight | 142.20 g/mol | [2] |

| CAS Number | 15641-58-4 | [1][3] |

| Appearance | White to off-white powder or crystals | [1][3][5] |

| Melting Point | 120-121 °C | [1][2][3] |

| Boiling Point | 204.8 °C (at 760 mmHg) | [2][3] |

| Density | 0.999 g/cm³ | [2][3] |

| pKa (Predicted) | 5.20 ± 0.44 | [3] |

| Water Solubility | Slightly soluble | [3][4][5] |

| Solubility in Organic Solvents | Soluble in methanol, ethanol, acetonitrile; Slightly soluble in chloroform | [3] |

| LogP (Predicted) | 1.75 - 1.9 | [3][6] |

| Vapor Pressure | 0.106 mmHg at 25°C | [3] |

| Flash Point | 97.5 °C | [3] |

| Refractive Index | 1.454 | [3] |

Experimental Protocols

The determination of the physicochemical properties listed above relies on established analytical techniques. While specific experimental reports for this compound are not widely published, the following sections describe standard methodologies applicable to carboxylic acids.

Determination of Melting Point

The melting point is a critical indicator of purity.

-

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus: The capillary tube is placed in a melting point apparatus, which contains a heating block and a calibrated thermometer or digital temperature sensor.

-

Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has completely liquefied. For a pure substance, this range is typically narrow. The reported value of 120-121 °C indicates a high degree of purity.

-

Determination of pKa (Acidity Constant)

The pKa value quantifies the acidity of the carboxyl group.

-

Methodology: Potentiometric Titration [7]

-

Preparation: A precisely weighed sample of the acid is dissolved in a known volume of deionized water.[7] Due to its slight water solubility, a co-solvent like ethanol may be used. A standardized solution of a strong base, typically 0.1 M Sodium Hydroxide (NaOH), is prepared.[7]

-

Titration: The acid solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is submerged in it.[7]

-

Data Collection: The NaOH titrant is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[7]

-

Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa is determined from this curve as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized to its carboxylate salt.

-

Determination of Solubility

Solubility is measured to understand the compound's behavior in different solvent systems.

-

Methodology: Shake-Flask Method [7]

-

Equilibration: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol, chloroform) in a sealed flask.

-

Agitation: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.[7]

-

Separation: The undissolved solid is removed by filtration or centrifugation.

-

Quantification: The concentration of the dissolved acid in the clear, saturated solution is determined using a suitable analytical technique, such as HPLC or titration. This concentration represents the solubility of the compound at that specific temperature. The observation of effervescence when the acid is added to a 5% aqueous solution of sodium bicarbonate can also serve as a qualitative indicator of its acidic nature and reactivity.[7]

-

Synthesis Pathway Visualization

This compound is commonly prepared via the saponification of its corresponding ester, followed by acidification. This two-step process is a fundamental reaction in organic chemistry.

Caption: Synthesis workflow for this compound.

The synthesis begins with the hydrolysis (saponification) of an ester precursor, such as ethyl 2,2,3,3-tetramethylcyclopropanecarboxylate, using a strong base like sodium hydroxide.[8][9] The reaction is typically heated under reflux for several hours to ensure complete conversion to the sodium carboxylate salt.[8] Following saponification, the reaction mixture is cooled and acidified with a strong acid like hydrochloric acid (HCl), which protonates the carboxylate salt, causing the final carboxylic acid product to precipitate out of the aqueous solution as a white solid.[8][9]

References

- 1. Buy this compound | 15641-58-4 [smolecule.com]

- 2. This compound [myskinrecipes.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound | 15641-58-4 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. This compound | C8H14O2 | CID 152115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. CN1062345A - Preparation of this compound - Google Patents [patents.google.com]

- 9. CN1025494C - Preparation of 2, 2, 3, 3-tetramethyl cyclopropane carboxylic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid: Structure, Isomerism, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2,3,3-tetramethylcyclopropanecarboxylic acid, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details its chemical structure, explores its isomerism, presents key physicochemical data, and outlines a detailed experimental protocol for its synthesis.

Core Concepts: Structural Formula and Chemical Identity

This compound is a saturated monocarboxylic acid with the molecular formula C₈H₁₄O₂.[1] Its structure is characterized by a cyclopropane ring substituted with a carboxylic acid functional group and four methyl groups. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2,2,3,3-tetramethylcyclopropane-1-carboxylic acid.[2]

The molecule's rigid, sterically hindered cyclopropane core imparts unique chemical and physical properties, making it a valuable building block in organic synthesis. It is recognized as a cyclic analogue of the antiepileptic drug valproic acid and serves as a starting material for various central nervous system (CNS)-active compounds.[3][4] Furthermore, it is a critical intermediate in the production of the pyrethroid insecticide and acaricide, fenpropathrin.[5]

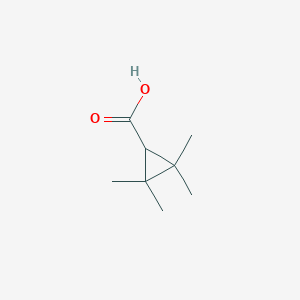

Structural Representation:

A 2D representation of this compound.

Isomerism of this compound

Isomerism plays a crucial role in the chemical and biological activity of molecules. For this compound, two primary types of isomerism are pertinent: stereoisomerism and constitutional isomerism.

Stereoisomerism

The carbon atom of the cyclopropane ring to which the carboxylic acid group is attached (C1) is a chiral center. This is because it is bonded to four different groups: a hydrogen atom, the carboxylic acid group, and two distinct carbons of the cyclopropane ring (C2 and C3, each bearing two methyl groups). The presence of this chiral center means that this compound can exist as a pair of non-superimposable mirror images known as enantiomers. These enantiomers are designated as (R)- and (S)-2,2,3,3-tetramethylcyclopropanecarboxylic acid. While possessing identical physical properties in a non-chiral environment, enantiomers can exhibit different biological activities due to their distinct interactions with chiral biological macromolecules such as enzymes and receptors.

Constitutional Isomerism

Constitutional isomers share the same molecular formula (C₈H₁₄O₂) but have different atomic connectivity. There are numerous constitutional isomers of this compound that are also carboxylic acids. These can be broadly categorized as:

-

Cyclic Isomers: Variations in the ring size and substituent positions. Examples include:

-

Cycloheptanecarboxylic acid[6]

-

Methylcyclohexanecarboxylic acids (e.g., 1-methylcyclohexanecarboxylic acid, 2-methylcyclohexanecarboxylic acid)

-

Ethylcyclopentanecarboxylic acids

-

-

Acyclic Isomers: Open-chain carboxylic acids with varying degrees of branching and unsaturation (though the parent compound is saturated). Examples include:

-

Octanoic acid

-

2-Ethylhexanoic acid

-

Various dimethylhexanoic acids

-

These isomers will exhibit distinct physical and chemical properties due to their differing structures.

Quantitative Data Summary

The following table summarizes key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₂ | [1][2][5] |

| Molecular Weight | 142.20 g/mol | [2] |

| Appearance | White to off-white powder or crystals | [1] |

| Melting Point | 120-121 °C | [1][3] |

| Boiling Point | 204.8 °C (at 760 mmHg) | [1][5] |

| Density | 0.999 g/cm³ | [1][5] |

| pKa | 5.20 ± 0.44 (Predicted) | [4] |

| Water Solubility | Slightly soluble | [3] |

| Solubility in Organic Solvents | Soluble in methanol and ethanol. Slightly soluble in chloroform. | [3][4] |

| CAS Number | 15641-58-4 | [2] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through various routes. A common and effective method involves the saponification of the corresponding ester, such as ethyl 2,2,3,3-tetramethylcyclopropanecarboxylate.

Synthesis via Saponification of Ethyl 2,2,3,3-Tetramethylcyclopropanecarboxylate

This protocol is based on the principle of ester hydrolysis under basic conditions, followed by acidification.

Materials and Reagents:

-

Ethyl 2,2,3,3-tetramethylcyclopropanecarboxylate

-

Sodium hydroxide (NaOH)

-

Ethanol (95%)

-

Deionized water

-

Hydrochloric acid (HCl), 15% solution

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Distillation apparatus

-

Büchner funnel and filter paper

-

Infrared dryer or vacuum oven

Procedure:

-

Reaction Setup: In a round-bottom flask, combine ethyl 2,2,3,3-tetramethylcyclopropanecarboxylate, a 2-4 fold molar excess of sodium hydroxide, and a sufficient volume of 95% ethanol to act as a co-solvent.

-

Saponification: Heat the mixture to reflux (approximately 95-105 °C) with continuous stirring. Maintain the reflux for 8-10 hours to ensure complete hydrolysis of the ester.

-

Solvent Removal: After the saponification is complete, reconfigure the apparatus for distillation and remove the ethanol and any butanol that may have formed as a byproduct. The distillation temperature will typically be in the range of 78-99 °C.

-

Acidification: To the remaining aqueous solution, add approximately 50 mL of water. While maintaining the temperature at around 70 °C, carefully add 15% hydrochloric acid dropwise with stirring. Continue adding acid until the pH of the solution reaches 2-4. A white solid precipitate of this compound will form.

-

Isolation and Purification: Cool the mixture to room temperature to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with cold deionized water to remove any remaining salts.

-

Drying: Dry the purified product using an infrared dryer or in a vacuum oven to obtain this compound as a white solid. The expected melting point of the product is approximately 118-121 °C, with a purity of >98%.

Visualization of Synthetic Pathway

The following diagram illustrates the logical workflow for the synthesis of the pesticide fenpropathrin, a key application of this compound.

Caption: Synthesis of Fenpropathrin from its Carboxylic Acid Precursor.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | C8H14O2 | CID 152115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 15641-58-4 [chemicalbook.com]

- 4. This compound|lookchem [lookchem.com]

- 5. chembk.com [chembk.com]

- 6. Cycloheptanecarboxylic acid | C8H14O2 | CID 15091 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Solubility of 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,2,3,3-tetramethylcyclopropanecarboxylic acid in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with this compound.

Core Compound Information

This compound , a derivative of cyclopropanecarboxylic acid, is a key intermediate in the synthesis of various organic compounds. It is notably used in the production of synthetic pyrethroid insecticides and as a starting material for the synthesis of compounds active in the central nervous system, being a cyclic analog of Valproic Acid[1].

| Property | Value |

| Molecular Formula | C₈H₁₄O₂ |

| Molecular Weight | 142.20 g/mol |

| CAS Number | 15641-58-4 |

| Appearance | White to off-white powder or crystals |

| Melting Point | 120-121 °C |

Solubility Profile

| Solvent | Qualitative Solubility |

| Methanol | Soluble[1][2] |

| Ethanol | Soluble[2][3] |

| Acetonitrile | Soluble[1][2] |

| N,N-Dimethylformamide | Very Soluble (for the acid chloride)[4] |

| Glacial Acetic Acid | Sparingly Soluble (for the acid chloride)[4] |

| Chloroform | Slightly Soluble[1] |

| Hot Water | Slightly Soluble[3] |

| Water | Practically Insoluble/Slightly Soluble[1][4] |

Experimental Protocols

General Protocol for Determining Solubility

This protocol outlines a general method for determining the equilibrium solubility of this compound in an organic solvent.

Materials:

-

This compound

-

Selected organic solvent (e.g., methanol, ethanol)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow for the settling of undissolved solid.

-

Centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Dilute the aliquot with a known volume of the solvent to bring the concentration within the analytical range of the chosen analytical method.

-

Analyze the concentration of this compound in the diluted samples using a validated HPLC method or another appropriate analytical technique.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent at the specified temperature, expressed in units such as mg/mL or g/100mL.

-

Synthesis and Purification Workflow

The following diagrams illustrate a typical laboratory-scale synthesis and purification workflow for this compound.

Caption: General synthesis workflow for this compound.

Caption: Detailed purification steps for the final product.

References

The Strategic Utility of 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid in Modern Organic Synthesis

For Immediate Release

[City, State] – 2,2,3,3-Tetramethylcyclopropanecarboxylic acid, a structurally unique building block, is gaining increasing attention among researchers, scientists, and drug development professionals. Its rigid, sterically hindered cyclopropane core offers a valuable scaffold for the synthesis of a diverse range of complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. This in-depth technical guide explores the synthesis, properties, and applications of this versatile compound, providing a comprehensive resource for its utilization in organic synthesis.

Introduction

This compound is a cyclic carboxylic acid characterized by a cyclopropane ring heavily substituted with four methyl groups.[1] This high degree of methylation imparts significant steric bulk and conformational rigidity, properties that are increasingly sought after in the design of novel bioactive molecules.[2] The cyclopropane ring, as the smallest cycloalkane, introduces a degree of ring strain and unique electronic properties that can profoundly influence the three-dimensional structure and biological activity of a molecule.[2] This guide will delve into the synthetic routes to access this building block, its key chemical and physical properties, and its application in the synthesis of notable compounds, including the pyrethroid insecticide fenpropathrin and its potential in the development of central nervous system (CNS)-active agents.

Physicochemical Properties

This compound is a white, crystalline powder with a melting point of 120-121 °C.[3] It is sparingly soluble in water but shows good solubility in organic solvents such as methanol, ethanol, and acetonitrile.[4] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₄O₂ | |

| Molecular Weight | 142.20 g/mol | |

| Appearance | White powder or crystals | |

| Melting Point | 120-121 °C (lit.) | |

| Boiling Point | 204.8 °C at 760 mmHg | |

| Density | 0.999 g/cm³ | |

| Solubility | Slightly soluble in water; Soluble in methanol, ethanol, and acetonitrile | [4] |

| pKa | 5.20 ± 0.44 (Predicted) | [3] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The key spectral data are summarized below.

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by the signals corresponding to the methyl groups and the methine proton on the cyclopropane ring.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Typical Values | |||

| ~1.1-1.3 | s | 12H | 4 x CH₃ |

| ~1.5 | s | 1H | CH-COOH |

| ~12.0 | br s | 1H | -COOH |

Note: Specific chemical shifts can vary depending on the solvent used.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides evidence for the eight carbon atoms in the molecule.

| Chemical Shift (ppm) | Assignment |

| Typical Values | |

| ~20-30 | 4 x C H₃ |

| ~30-40 | C (CH₃)₂ |

| ~35-45 | C H-COOH |

| ~180-185 | -C OOH |

Note: Specific chemical shifts can vary depending on the solvent used.[5][6]

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for the carboxylic acid functional group.[7]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch |

| ~2970 | Strong | C-H stretch (alkane) |

| ~1700 | Strong | C=O stretch |

| ~1460, ~1380 | Medium | C-H bend (alkane) |

| ~1200-1300 | Strong | C-O stretch |

| ~900-950 | Broad | O-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectral data confirms the molecular weight of the compound.

| m/z Value | Interpretation |

| 142 | [M]⁺ |

| 127 | [M - CH₃]⁺ |

| 97 | [M - COOH]⁺ |

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and effective method involves a multi-step synthesis starting from glycine.[8]

Experimental Protocol: Synthesis from Glycine

This synthesis involves esterification, diazotization, cyclopropanation, and saponification/acidification.[8]

Step 1: Esterification of Glycine Glycine is reacted with a C₄-C₆ linear or branched saturated fatty alcohol (e.g., n-butanol) in the presence of concentrated hydrochloric acid via azeotropic dehydration to yield the corresponding glycine ester hydrochloride.[8]

Step 2: Diazotization The glycine ester hydrochloride is then treated with a diazotizing agent, such as sodium nitrite, to form the diazoacetate.[8]

Step 3: Cyclopropanation The diazoacetate is reacted with tetramethylethylene in the presence of a catalyst to form the 2,2,3,3-tetramethylcyclopropane carboxylate ester.[8]

Step 4: Saponification and Acidification The resulting ester is saponified using sodium hydroxide in a mixture of water and ethanol.[8] The reaction mixture is heated to reflux for approximately 8 hours. After completion, the ethanol and butanol are distilled off. The remaining aqueous solution is then acidified with hydrochloric acid to a pH of 2-4 at around 70°C to precipitate the this compound as a white solid.[8] The product is then isolated by filtration, washed with water, and dried. This method has been reported to have a saponification-acidification yield of 91-94% with a product purity of >98%.[8]

Caption: Synthetic workflow for this compound.

Applications in Organic Synthesis

The unique structural features of this compound make it a valuable building block for the synthesis of a variety of target molecules.

Synthesis of Fenpropathrin

A prominent application of this acid is in the synthesis of the pyrethroid insecticide and acaricide, fenpropathrin.[3] The synthesis involves the conversion of the carboxylic acid to its acyl chloride, followed by esterification with α-cyano-3-phenoxybenzyl alcohol.

Experimental Protocol: Synthesis of Fenpropathrin

Step 1: Acyl Chloride Formation this compound is reacted with a chlorinating agent, such as thionyl chloride, to form 2,2,3,3-tetramethylcyclopropanecarbonyl chloride.[1][9] The reaction is typically carried out at a temperature between 14-50°C for 3-4 hours. Excess thionyl chloride is removed under reduced pressure.[9]

Step 2: Esterification The resulting acyl chloride is then reacted in a one-step process with a mixture of 3-phenoxybenzaldehyde, sodium cyanide, a base such as triethylamine, water, and an organic solvent to yield fenpropathrin.[1] This method provides high yields and product purity, making it suitable for industrial production.[1]

Caption: Synthetic route to Fenpropathrin.

Development of CNS-Active Compounds

This compound and its derivatives have been explored as starting materials for the synthesis of compounds with activity in the central nervous system. The rigid cyclopropane scaffold can be used to control the conformation of molecules, which is a key factor in their interaction with biological targets. Amide derivatives of this acid have been investigated for their potential as anticonvulsant agents, drawing parallels to the structurally related antiepileptic drug, valproic acid.[4] While the acid itself is considered an inactive analog of valproic acid, its derivatives, such as N-methoxy-2,2,3,3-tetramethylcyclopropane carboxamide and various urea derivatives, have been synthesized and evaluated for their therapeutic potential in treating conditions like psychotic disorders, neurodegenerative diseases, epilepsy, and pain.

Biological Signaling Pathways

The biological effects of compounds derived from this compound are of significant interest. Fenpropathrin, for instance, exerts its insecticidal action by targeting the nervous system of pests.

Mechanism of Action of Fenpropathrin

Fenpropathrin is a neurotoxin that acts on the voltage-gated sodium channels in nerve cells.[10][11] By binding to these channels, it causes them to remain open for an extended period, leading to an uncontrolled influx of sodium ions. This results in repetitive nerve impulses, a state of hyperexcitation, and ultimately, paralysis and death of the insect.[10] In non-target organisms, fenpropathrin has been shown to induce oxidative stress, which plays a crucial role in its toxicity.[12] This can lead to mitochondrial damage and trigger apoptotic pathways.[12][13]

Caption: Signaling pathway of Fenpropathrin.

Conclusion

This compound is a highly functionalized and sterically demanding building block with significant potential in organic synthesis. Its utility has been demonstrated in the industrial production of agrochemicals and its derivatives are being actively investigated for applications in medicinal chemistry. The detailed experimental protocols and comprehensive data presented in this guide are intended to facilitate its broader application in research and development, paving the way for the discovery of new and improved chemical entities.

References

- 1. CN104513178A - Fenpropathrin preparation method - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. Fenpropathrin | C22H23NO3 | CID 47326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 15641-58-4 [chemicalbook.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. CN1062345A - Preparation of this compound - Google Patents [patents.google.com]

- 9. CN1357538A - Prepn. of fenpropathrin - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. The mechanistic pathway induced by fenpropathrin toxicity: Oxidative stress, signaling pathway, and mitochondrial damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Understanding fenpropathrin-induced pulmonary toxicity: What apoptosis, inflammation, and pyreptosis reveal analyzing cross-links at the molecular, immunohistochemical, and immunofluorescent levels - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Biological Activities of 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,3,3-Tetramethylcyclopropanecarboxylic acid (TMCA) is a unique synthetic compound featuring a sterically hindered cyclopropane ring.[1][2] This rigid, three-membered carbocyclic moiety imparts distinct physicochemical properties to molecules, making TMCA a valuable building block in medicinal chemistry and agrochemical synthesis.[3][4] While TMCA itself is primarily used as a chemical intermediate, its derivatives, particularly esters and amides, have demonstrated a wide spectrum of promising biological activities.[3][5]

This technical guide provides a comprehensive overview of the current research into the biological potential of TMCA derivatives, focusing on their pharmacological and agrochemical applications. It includes a summary of quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to support further research and development in this area.

Pharmacological Activities

Derivatives of TMCA have been primarily investigated for their potential as central nervous system (CNS)-active agents, enzyme inhibitors, and therapeutics for a range of disorders.

Anticonvulsant and CNS-Active Properties

A significant area of investigation for TMCA derivatives is in the treatment of epilepsy and other neurological disorders. This interest stems from the structural similarity of TMCA to Valproic Acid (VPA), a major antiepileptic drug.[2][3] While TMCA itself is considered an inactive analog of VPA, its amide derivatives have shown significant anticonvulsant effects.[3][5]

Notably, N-methyl-tetramethylcyclopropyl carboxamide has been reported to be approximately 10 times more potent than VPA in animal models of epilepsy and exhibits a broad spectrum of activity.[5] These amide derivatives have also demonstrated superior brain penetration compared to VPA and were found to be non-teratogenic in mouse models, highlighting a potentially improved safety profile.[5] The invention of new amide derivatives of TMCA aims to develop treatments for psychotic disorders, neurodegenerative diseases, epilepsy, and pain.[5]

Table 1: Anticonvulsant Activity of Key TMCA Amide Derivatives

| Compound | Reported Activity | Animal Model | Reference |

|---|---|---|---|

| N-methyl-tetramethylcyclopropane carboxamide | ~10 times more potent than Valproic Acid (VPA) | Epilepsy models | [5] |

| Tetramethylcyclopropane carboxamide | Good anticonvulsant activity; Non-teratogenic | Mouse model |[5] |

Enzyme Inhibition

The unique, sterically bulky structure of the TMCA core makes its derivatives interesting candidates for enzyme inhibitors, where they can interact specifically with binding pockets.[1]

-

Histone Deacetylase (HDAC) Inhibition: The parent acid, TMCA, has been studied for its ability to inhibit histone deacetylases, a mechanism that is also associated with the anticancer activity of Valproic Acid. This activity contributes to its observed cytotoxicity against tumor cells.[1][2] Amide derivatives are also being explored in this context, as they may offer different binding affinities and selectivity profiles.[1]

-

Carbonic Anhydrase Inhibition: A patent has disclosed para-substituted benzene sulfonamides derived from TMCA, which were examined as inhibitors of bovine carbonic annhydrase, suggesting a potential therapeutic application in conditions where carbonic anhydrase modulation is beneficial.[5]

Agrochemical Activities

TMCA is a crucial intermediate in the synthesis of certain modern agrochemicals, particularly pyrethroid insecticides.[6][7] Its derivatives are being explored for both insecticidal and herbicidal properties.[3][4]

Insecticidal Activity

The most prominent agrochemical application of TMCA is as a key intermediate for the synthesis of fenpropathrin, a third-generation pyrethroid insecticide known for its acaricidal (mite-killing) effects.[6][7] The core cyclopropane structure is a hallmark of many pyrethroids, which are synthetic analogs of naturally occurring pyrethrins.[8][9]

Research has focused on creating novel pyrethroid esters from cyclopropane carboxylic acids to combat insect resistance.[8] For instance, (1R)-trans-(E/Z)-2,3,5,6-tetrafluorobenzyl-3-(buta-1,3-dienyl)-2,2-dimethyl cyclopropanecarboxylate, a derivative of a related cyclopropane carboxylic acid, has demonstrated high efficacy against multiple insect species.[8]

Table 2: Insecticidal Activity of Related Cyclopropane Carboxylate Esters

| Compound/Derivative Class | Target Insect(s) | Observed Activity | Reference |

|---|---|---|---|

| Fenpropathrin (a TMCA derivative) | Mites and other insects | Effective pesticide and acaricide | [6][7] |

| (1R)-trans-(E/Z)-2,3,5,6-tetrafluorobenzyl-3-(buta-1,3-dienyl)-2,2-dimethyl cyclopropanecarboxylate | Aedes aegypti (Yellow fever mosquito) | 100% mortality | [8] |

| Culex quinquefasciatus (House mosquito) | 100% mortality | [8] | |

| Musca domestica (Housefly) | 100% mortality | [8] |

| | Blattella germanica (Cockroach) | Complete knockdown within 15 mins |[8] |

Herbicidal Activity

The potential for TMCA derivatives in herbicidal applications has been noted, though specific examples with this exact core are less documented in the provided results.[3] However, the broader class of cyclopropane derivatives is known to possess herbicidal properties, suggesting a valid avenue for future research and synthesis of novel TMCA-based herbicides.[10]

Experimental Protocols & Methodologies

Synthesis of this compound (TMCA)

TMCA is not naturally occurring and must be synthesized.[3] Several methods exist, with the saponification of its corresponding ester being a high-yield approach.[1][6]

Protocol 1: High-Yield Synthesis of TMCA via Saponification [1][11]

-

Reaction Setup: Ethyl 2,2,3,3-tetramethylcyclopropanecarboxylate is mixed with a 3-6 molar excess of sodium hydroxide.

-

Catalysis: The reaction product, TMCA itself, is added as a phase-transfer catalyst (2.5-10% of the ester weight).[1][11]

-

Saponification: The mixture is heated to 100-105°C for approximately 6 hours to facilitate the saponification of the ester.[1][11]

-

Acidification: After the reaction is complete, the mixture is cooled and acidified using a strong acid like hydrochloric acid or sulfuric acid to a pH that precipitates the carboxylic acid.[6]

-

Isolation: The resulting TMCA precipitate is filtered, washed, and dried. This method has reported yields exceeding 96%.[1][11]

Protocol 2: Synthesis via Cyclopropanation [6]

-

Diazoacetate Formation: Glycine is esterified with a C4-C6 alcohol in the presence of concentrated HCl. The resulting glycine ester hydrochloride is then reacted to form a diazoacetate.

-

Cyclopropanation: The diazoacetate is reacted with tetramethylethylene in the presence of a copper-based catalyst (e.g., copper sulfate) at 65-85°C.

-

Saponification and Acidification: The resulting ester is saponified with sodium hydroxide and then acidified to yield TMCA.

Synthesis of TMCA Amide Derivatives

Bioactive amides are typically synthesized from the parent carboxylic acid.

Protocol 3: General Amidation of TMCA [1]

-

Acid Activation: TMCA is first converted to a more reactive species. This can be achieved by forming an acid chloride (e.g., using thionyl chloride) or by using a peptide coupling agent (e.g., HATU).

-

Amine Reaction: The activated TMCA is then reacted with the desired amine (e.g., methylamine for N-methyl-tetramethylcyclopropyl carboxamide) or ammonia to form the corresponding amide.

-

Purification: The final product is purified using standard techniques such as crystallization or chromatography.

Biological Activity Assays

-

Anticonvulsant Activity Screening: Animal models are typically used to evaluate anticonvulsant properties. This often involves administering the test compound to rodents before inducing seizures through chemical convulsants (e.g., pentylenetetrazol) or electrical stimuli (maximal electroshock test). The ability of the compound to prevent or delay the onset of seizures is measured and compared to control groups and reference drugs like Valproic Acid.[5]

-

Insecticidal Bioassays: To determine insecticidal activity, various methods are employed. For contact toxicity, insects may be topically treated with a solution of the compound or exposed to treated surfaces. Mortality rates are recorded at specific time points (e.g., 24 or 48 hours). Knockdown effects are assessed by observing the time it takes for insects to become incapacitated upon exposure.[8]

-

Enzyme Inhibition Assays: These are typically performed in vitro. For HDAC or carbonic anhydrase inhibition, the enzyme is incubated with its substrate and varying concentrations of the inhibitor (the TMCA derivative). The rate of product formation is measured, often using a spectrophotometric or fluorometric method. From this data, an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be calculated.[1][5]

Visualizations: Workflows and Relationships

References

- 1. 2,2,3,3-Tetramethylcyclopropanecarboxamide (55265-53-7) for sale [vulcanchem.com]

- 2. This compound | 15641-58-4 [chemicalbook.com]

- 3. Buy this compound | 15641-58-4 [smolecule.com]

- 4. This compound [myskinrecipes.com]

- 5. EP1603891B1 - New amide derivatives of 2,2,3,3-tetramethylcyclopropane carboxylic acid - Google Patents [patents.google.com]

- 6. CN1062345A - Preparation of this compound - Google Patents [patents.google.com]

- 7. chembk.com [chembk.com]

- 8. Polyenylcyclopropane carboxylic esters with high insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 11. CN1025494C - Preparation of 2, 2, 3, 3-tetramethyl cyclopropane carboxylic acid - Google Patents [patents.google.com]

2,2,3,3-Tetramethylcyclopropanecarboxylic Acid: A Valproic Acid Analog Explored

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Valproic acid (VPA), a branched-chain carboxylic acid, has been a cornerstone in the treatment of epilepsy and bipolar disorder for decades. Its therapeutic efficacy is, however, shadowed by significant adverse effects, including hepatotoxicity and teratogenicity.[1][2] This has spurred extensive research into the development of structural analogs of VPA with the aim of improving its therapeutic index by enhancing potency and reducing toxicity.[1] One such analog is 2,2,3,3-tetramethylcyclopropanecarboxylic acid (TMCA), a cyclopropyl analog of VPA.[1] This technical guide provides a comprehensive overview of TMCA, summarizing its synthesis, pharmacological properties in comparison to VPA, and what is known about its mechanism of action. This document is intended to serve as a resource for researchers and professionals in the field of drug development.

Physicochemical Properties

TMCA is a white crystalline solid with a molecular weight of 142.20 g/mol .[3] It is soluble in organic solvents like methanol, ethanol, and acetonitrile, and slightly soluble in water.[3][4] A detailed comparison of the physicochemical properties of TMCA and VPA is presented in Table 1.

Table 1: Physicochemical Properties of TMCA and Valproic Acid

| Property | This compound (TMCA) | Valproic Acid (VPA) |

| Molecular Formula | C₈H₁₄O₂ | C₈H₁₆O₂ |

| Molecular Weight | 142.20 g/mol [3] | 144.21 g/mol |

| CAS Number | 15641-58-4[3] | 99-66-1 |

| Appearance | White powder or crystals[3][4] | Colorless liquid |

| Melting Point | 120-121 °C[3][4] | - |

| Boiling Point | 204.8 °C at 760 mmHg[3] | 222 °C at 760 mmHg |

| Solubility | Soluble in methanol, ethanol, acetonitrile; slightly soluble in water[3][4] | Miscible with organic solvents; slightly soluble in water |

Synthesis of this compound

The synthesis of TMCA is primarily achieved through the cyclopropanation of 2,3-dimethyl-2-butene with a diazoacetate, followed by saponification of the resulting ester.

Experimental Protocol: Synthesis of TMCA

Step 1: Cyclopropanation of 2,3-Dimethyl-2-butene

This step involves the reaction of an excess of 2,3-dimethyl-2-butene with ethyl diazoacetate in the presence of a copper catalyst to form ethyl 2,2,3,3-tetramethylcyclopropanecarboxylate.[5]

-

Materials: 2,3-dimethyl-2-butene, ethyl diazoacetate, copper sulfate (or other copper-based catalyst), and a suitable solvent (e.g., the excess alkene itself or an inert solvent).

-

Procedure:

-

To a reaction flask equipped with a reflux condenser and a dropping funnel, add 2,3-dimethyl-2-butene and the copper catalyst.

-

Heat the mixture to a suitable temperature (e.g., 65-85 °C).[5]

-

Slowly add ethyl diazoacetate to the reaction mixture from the dropping funnel. The addition rate should be controlled to maintain a steady evolution of nitrogen gas.

-

After the addition is complete, continue to heat the mixture for a specified period to ensure the reaction goes to completion.

-

Cool the reaction mixture and remove the excess 2,3-dimethyl-2-butene and solvent by distillation. The crude ethyl 2,2,3,3-tetramethylcyclopropanecarboxylate can be purified by vacuum distillation.

-

Step 2: Saponification of Ethyl 2,2,3,3-tetramethylcyclopropanecarboxylate

The ester is then hydrolyzed to the carboxylic acid using a strong base.[5][6]

-

Materials: Ethyl 2,2,3,3-tetramethylcyclopropanecarboxylate, sodium hydroxide (NaOH), ethanol, and water.

-

Procedure:

-

In a round-bottom flask, dissolve ethyl 2,2,3,3-tetramethylcyclopropanecarboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide.

-

Heat the mixture at reflux (e.g., 95-105 °C) for several hours (e.g., 6-12 hours) to effect saponification.[5][6]

-

After the reaction is complete, distill off the ethanol.

-

Cool the remaining aqueous solution and acidify it with a mineral acid (e.g., hydrochloric acid) to a pH of 2-4.[5]

-

The TMCA will precipitate as a white solid.

-

Collect the solid by filtration, wash it with cold water, and dry it to obtain the final product. The purity can be checked by melting point determination and spectroscopic methods.

-

Pharmacological Profile

Anticonvulsant Activity

Direct quantitative data on the anticonvulsant activity of TMCA is limited, with some sources describing it as having weak anticonvulsant activity compared to VPA or being an inactive analog.[1][7] However, its amide derivatives, 2,2,3,3-tetramethylcyclopropanecarboxamide (TMCD) and N-methyl-2,2,3,3-tetramethylcyclopropanecarboxamide (M-TMCD), have demonstrated significant anticonvulsant properties.

Note: The following data pertains to the amide derivatives of TMCA, not TMCA itself.

Table 2: Anticonvulsant Activity of TMCA Amide Derivatives in Rodent Models

| Compound | Animal Model | Test | ED₅₀ (mg/kg) |

| M-TMCD | Mice | MES | 99 |

| scPTZ | 39 | ||

| TMCD | Mice | scPTZ | 57 |

| Valproic Acid | Mice | MES | ~250-300 |

| scPTZ | ~150-200 |

ED₅₀: Median Effective Dose. MES: Maximal Electroshock. scPTZ: subcutaneous Pentylenetetrazole.

Antiallodynic Activity

In contrast to its reported weak anticonvulsant effects, TMCA has shown enhanced antiallodynic activity compared to VPA in a spinal nerve ligation (SNL) model in mice, a model for neuropathic pain.[1]

Table 3: Comparative Antiallodynic Activity of TMCA and VPA

| Compound | Animal Model | ED₅₀ (mg/kg) |

| TMCA | SNL Mice (Tactile Allodynia) | 181 |

| Valproic Acid | SNL Mice (Tactile Allodynia) | 269 |

ED₅₀: Median Effective Dose. SNL: Spinal Nerve Ligation.

Mechanism of Action: A Comparison with Valproic Acid

The precise mechanism of action for TMCA is not well-elucidated. It is often considered an inactive analog, with its amide derivatives acting as prodrugs. However, its superior antiallodynic activity suggests it may possess intrinsic biological activity. To provide context, the multifaceted mechanism of VPA is summarized below. It is plausible that TMCA may interact with some of these same targets, albeit with different affinities.

Valproic Acid's Mechanisms of Action

VPA's therapeutic effects are attributed to its influence on multiple molecular targets:

-

Enhancement of GABAergic Neurotransmission: VPA increases the concentration of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the brain. It achieves this by inhibiting GABA transaminase, the enzyme responsible for GABA degradation.

-

Inhibition of Voltage-Gated Ion Channels: VPA blocks voltage-gated sodium channels and T-type calcium channels, which reduces neuronal excitability.

-

Histone Deacetylase (HDAC) Inhibition: VPA is a known inhibitor of HDACs, particularly class I and IIa. This leads to hyperacetylation of histones, altering gene expression. This mechanism is thought to contribute to its mood-stabilizing and anticancer properties.

-

Modulation of Signaling Pathways: VPA influences several intracellular signaling cascades, including the MAPK/ERK pathway, the GSK3β pathway, and the Wnt/β-catenin pathway.

Note: There is currently no direct evidence to suggest that TMCA interacts with these pathways in the same manner as VPA. Further research is required to elucidate the specific molecular targets of TMCA.

Toxicity Profile

There is a lack of direct comparative studies on the hepatotoxicity and teratogenicity of TMCA versus VPA. However, studies on the amide derivatives of TMCA suggest a potentially improved safety profile. For instance, TMCD has been reported to have lesser teratogenicity in mice embryos compared to VPA.[1]

Experimental Protocols for Pharmacological Evaluation

Maximal Electroshock (MES) Test

This is a preclinical model for generalized tonic-clonic seizures.

-

Apparatus: An electroconvulsive shock generator with corneal electrodes.

-

Procedure:

-

Administer the test compound (e.g., TMCA or VPA) to the animal (typically a mouse or rat) at a predetermined time before the test.

-

Apply a drop of a topical anesthetic/electrolyte solution to the animal's corneas.

-

Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s in mice) via the corneal electrodes.[3]

-

Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

-

The absence of the tonic hindlimb extension is considered protection.

-

The ED₅₀ is calculated as the dose that protects 50% of the animals from the seizure.

-

Subcutaneous Pentylenetetrazole (scPTZ) Test

This model is used to evaluate potential efficacy against absence and/or myoclonic seizures.

-

Materials: Pentylenetetrazole (PTZ) solution.

-

Procedure:

-

Administer the test compound to the animal.

-

At the time of peak effect of the drug, inject a convulsive dose of PTZ subcutaneously (e.g., 85 mg/kg in CF-1 mice).

-

Observe the animal for a set period (e.g., 30 minutes) for the onset of clonic seizures.

-

The absence of clonic seizures lasting for at least 5 seconds is considered protection.

-

The ED₅₀ is the dose that protects 50% of the animals.

-

HDAC Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of histone deacetylases.

-

Principle: A fluorogenic substrate is deacetylated by HDAC enzymes. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule. The fluorescence intensity is inversely proportional to HDAC activity.

-

Procedure:

-

In a microplate, incubate the recombinant HDAC enzyme with the test compound at various concentrations.

-

Add the fluorogenic HDAC substrate to initiate the reaction.

-

After a set incubation time, add a developer solution that also contains an HDAC inhibitor (e.g., Trichostatin A) to stop the reaction and generate the fluorescent signal.

-

Measure the fluorescence using a plate reader.

-

Calculate the percent inhibition and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).

-

Conclusion and Future Directions

This compound represents an interesting structural analog of valproic acid. While direct evidence for its anticonvulsant activity is sparse, its enhanced antiallodynic effects and the potent anticonvulsant properties of its amide derivatives suggest that the tetramethylcyclopropane moiety is a pharmacologically relevant scaffold. The primary challenge in the field is the lack of comprehensive preclinical data directly comparing the efficacy and toxicity of TMCA with VPA. Future research should focus on:

-

Quantitative evaluation of the anticonvulsant activity of TMCA in standard preclinical models (MES, scPTZ).

-

Direct comparative studies of the hepatotoxicity and teratogenicity of TMCA and VPA.

-

Elucidation of the molecular mechanism of action of TMCA, including its effects on HDACs, GABAergic pathways, and ion channels.

-

Investigation into the signaling pathways modulated by TMCA to understand the basis of its pharmacological effects.

Addressing these knowledge gaps will be crucial in determining whether TMCA or its derivatives offer a viable and safer alternative to valproic acid in the treatment of neurological disorders.

References

- 1. This compound | C8H14O2 | CID 152115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 15641-58-4 [chemicalbook.com]

- 5. CN1062345A - Preparation of this compound - Google Patents [patents.google.com]

- 6. CN1025494C - Preparation of 2, 2, 3, 3-tetramethyl cyclopropane carboxylic acid - Google Patents [patents.google.com]

- 7. Buy this compound | 15641-58-4 [smolecule.com]

The Pivotal Role of 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid in the Synthesis of Fenpropathrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenpropathrin, a potent synthetic pyrethroid insecticide and acaricide, is of significant interest in agrochemical research and development. Its efficacy is intrinsically linked to its unique molecular structure, which is assembled from key chemical precursors. This in-depth technical guide elucidates the critical role of 2,2,3,3-tetramethylcyclopropanecarboxylic acid as the foundational building block for the acid moiety of fenpropathrin. We will explore the synthetic pathways, from the preparation of this key intermediate to its conversion into the final active ingredient. This guide will provide a comprehensive overview of the reaction mechanisms, detailed experimental protocols, and quantitative data to support researchers in the field.

Introduction

Fenpropathrin is a cyclopropanecarboxylate ester formed through the formal condensation of this compound and cyano(3-phenoxyphenyl)methanol[1]. The presence of the 2,2,3,3-tetramethylcyclopropane ring is a crucial structural feature that contributes to the insecticidal and acaricidal activity of fenpropathrin. This guide focuses on the synthesis of fenpropathrin with a special emphasis on the utilization of this compound.

Synthesis of the Key Intermediate: this compound

The industrial production of fenpropathrin relies on the efficient synthesis of its key intermediate, this compound. One prominent method involves a multi-step synthesis starting from glycine[2].

Synthesis Pathway from Glycine

The synthesis from glycine involves esterification, diazotization, cyclopropanation, saponification, and finally, acidification to yield the desired product[2]. This process is favored for its operational simplicity and high yield, making it suitable for industrial-scale production[2].

Caption: Synthesis of this compound.

Experimental Protocol for the Synthesis of this compound

The following protocol is a composite representation based on the methodologies described in the cited literature[2].

Step 1: Esterification of Glycine

-

In a reaction vessel equipped with a reflux condenser and a Dean-Stark trap, combine glycine, a C4-C6 linear or branched saturated fatty alcohol (e.g., n-butanol), and concentrated hydrochloric acid.

-

Heat the mixture to reflux and collect the water azeotropically to drive the esterification to completion, yielding the glycine ester hydrochloride.

Step 2: Diazotization

-

The glycine ester hydrochloride is treated with a heavy ammonia solution to produce the corresponding diazoacetate.

Step 3: Cyclopropanation

-

In the presence of a suitable catalyst, the diazoacetate is reacted with tetramethylethylene to form the 2,2,3,3-tetramethylcyclopropane carboxylate ester.

Step 4: Saponification and Acidification

-

The resulting ester is saponified using an aqueous solution of sodium hydroxide, typically with heating.

-

After the saponification is complete, the reaction mixture is acidified with a mineral acid, such as hydrochloric acid or sulfuric acid, to precipitate the this compound.

-

The solid product is then collected by filtration, washed with water, and dried.

Quantitative Data for the Synthesis of the Intermediate

| Parameter | Value | Reference |

| Saponification & Acidification Yield | 91-94% | [2] |

| Purity of this compound | >98% | [2] |

| Overall Yield (based on glycine) | 55% | [2] |

Synthesis of Fenpropathrin

The final stage of fenpropathrin synthesis involves the esterification of the activated form of this compound with the alcohol moiety.

Synthesis Pathway

The synthesis of fenpropathrin is typically achieved through a one-pot reaction. This involves the initial conversion of this compound to its more reactive acyl chloride, followed by the reaction with 3-phenoxybenzaldehyde and a cyanide source[3][4][5].

Caption: One-pot synthesis of Fenpropathrin.

Experimental Protocol for the Synthesis of Fenpropathrin

The following is a detailed experimental protocol derived from patent literature[3].

Step 1: Preparation of 2,2,3,3-Tetramethylcyclopropanoyl Chloride

-

In a round-bottom flask equipped with a magnetic stirrer, add 1 mole of this compound.

-

Add 1.1 moles of thionyl chloride to the flask.

-

Stir the mixture at 14°C for 4 hours, followed by stirring at 40°C for 30 minutes.

-

Remove the excess thionyl chloride under reduced pressure. The resulting 2,2,3,3-tetramethylcyclopropanoyl chloride (also known as chrysanthemum chloride) is typically used directly in the next step after being dissolved in a suitable solvent like toluene.

Step 2: One-Pot Synthesis of Fenpropathrin

-

In a three-necked reaction flask, combine 62.5 mmol of 99% 3-phenoxybenzaldehyde, 3.88 g of 95% sodium cyanide, water, and toluene.

-

Add a small amount of triethylamine dropwise to the mixture.

-

At room temperature, add a toluene solution of 65.8 mmol of the previously prepared 2,2,3,3-tetramethylcyclopropanoyl chloride.

-

Stir the reaction mixture until the reaction is complete.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the solution and evaporate the solvent to obtain the crude solid fenpropathrin.

Step 3: Purification

-

The crude fenpropathrin can be purified by recrystallization to obtain the final product with high purity[3]. The choice of solvent for recrystallization will depend on the solubility characteristics of fenpropathrin and the impurities present.

Quantitative Data for Fenpropathrin Synthesis

| Parameter | Value | Reference |

| Yield of Fenpropathrin | 97.5% | [3] |

| Purity of Fenpropathrin | 98.0% | [3] |

Logical Workflow for Fenpropathrin Synthesis

The overall process from starting materials to the final purified product can be visualized as a logical workflow.

Caption: Experimental workflow for Fenpropathrin synthesis.

Conclusion

This compound is an indispensable precursor in the synthesis of the pyrethroid insecticide fenpropathrin. The synthetic routes described herein, particularly the one-pot reaction for the final esterification step, offer an efficient and high-yielding pathway to this important agrochemical. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals engaged in the development and manufacturing of fenpropathrin and related compounds. Further research into optimizing reaction conditions and exploring greener synthetic methodologies will continue to be of interest in this field.

References

- 1. Fenpropathrin | C22H23NO3 | CID 47326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN1062345A - Preparation of this compound - Google Patents [patents.google.com]

- 3. CN1357538A - Prepn. of fenpropathrin - Google Patents [patents.google.com]

- 4. CN104513178A - Fenpropathrin preparation method - Google Patents [patents.google.com]

- 5. CN1041721C - Cyanhydrin process for preparing methyl-cyanide chrysanthester from tetramethyl cyclopropanecarboxylic acid - Google Patents [patents.google.com]

An In-depth Technical Guide on the Preliminary Toxicity Profile of 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding the toxicity of 2,2,3,3-Tetramethylcyclopropanecarboxylic acid. It is intended for informational purposes for a scientific audience. A comprehensive toxicological evaluation requires further detailed, non-public, and targeted studies.

Introduction

This compound (TMCPCA), with a CAS number of 15641-58-4, is a cyclic carboxylic acid featuring a unique cyclopropane ring with four methyl groups.[1] It serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals with neuroactive properties and potential agrochemicals.[1][2][3] Notably, it is recognized as an inactive cyclopropyl analog of the major antiepileptic drug, valproic acid.[2] Given its applications, understanding its preliminary toxicity profile is crucial for safe handling and further development.

While extensive, peer-reviewed toxicity studies are limited in the public domain, a consistent hazard profile emerges from safety data sheets (SDS) and chemical databases. This guide synthesizes the available data, outlines general experimental protocols for toxicity assessment, and provides logical workflows for toxicological evaluation.

Hazard Identification and Classification

Based on aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information, this compound is consistently classified as an irritant.[1][4]

Table 1: GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][4][5][6][7] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][4][5][6][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][4][5] |

Pictogram:

-

Irritant[1]

Signal Word:

-

Warning[4]

Quantitative Toxicity Data

Experimental Protocols for Preliminary Toxicity Assessment

In the absence of specific studies for this compound, this section outlines standard, generalized protocols that would be employed to assess the preliminary toxicity of a novel chemical compound, in line with regulatory guidelines.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD Guideline 425)

This method is a stepwise procedure using a minimal number of animals to estimate the LD50 and provide information on the signs of toxicity.

-

Test Animals: Typically, female rats from a standard laboratory strain are used.

-

Housing and Acclimation: Animals are housed in controlled conditions (temperature, humidity, light cycle) and acclimated for at least 5 days before dosing.

-

Dosing: The test substance is administered orally by gavage. The initial dose is selected based on available information or default values. Subsequent doses are adjusted up or down depending on the outcome for the previously dosed animal.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

-

Necropsy: A gross necropsy of all animals is performed at the end of the study.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD Guideline 439)

This in vitro method assesses the potential of a substance to cause skin irritation.

-

Test System: A reconstructed human epidermis model, which mimics the biochemical and physiological properties of the upper parts of the human skin.

-

Procedure: A small amount of the test substance is applied topically to the skin tissue surface.

-

Exposure and Incubation: The substance remains in contact with the tissue for a defined period, after which it is rinsed off. The tissue is then incubated for a further period.

-

Viability Assessment: Cell viability is measured, typically using an MTT assay, which quantifies the reduction of a yellow tetrazolium salt to a purple formazan product by metabolically active cells.

-

Interpretation: A reduction in cell viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant.

In Vitro Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test Method (OECD Guideline 437)

This test evaluates the potential of a substance to cause serious eye damage.

-

Test System: Corneas are obtained from the eyes of freshly slaughtered cattle.

-

Procedure: The test substance is applied to the epithelial surface of the cornea.

-

Measurement of Effects: Two endpoints are measured after a defined exposure and post-exposure incubation period:

-

Opacity: The cloudiness of the cornea is measured using an opacitometer.

-

Permeability: The passage of fluorescein dye through the cornea is measured with a spectrophotometer.

-

-

Calculation: An In Vitro Irritancy Score (IVIS) is calculated from the opacity and permeability values to classify the substance.

Visualization of Toxicological Assessment Workflows

The following diagrams illustrate generalized workflows for assessing chemical toxicity.

Caption: A generalized workflow for preliminary toxicity assessment of a new chemical entity.

Caption: Experimental workflow for an in vitro skin irritation test (OECD 439).

Conclusion and Future Directions

The currently available data on this compound consistently indicate that it is a skin and eye irritant and may cause respiratory irritation.[1][4][5][6][7] This necessitates the use of appropriate personal protective equipment, including gloves and eye protection, and handling in a well-ventilated area.[5][7][8]

There is a clear gap in the public domain regarding quantitative toxicity data and detailed studies on genotoxicity, carcinogenicity, and reproductive toxicity. For a comprehensive understanding of its toxicological profile, especially considering its use as an intermediate in pharmaceuticals and other bioactive compounds, further research is warranted.[1] Such studies would involve a battery of in vitro and in vivo tests following international guidelines to establish a robust safety profile. Interaction studies to fully understand its metabolic pathways, pharmacokinetics, and toxicological profiles are also needed.[1]

References

- 1. Buy this compound | 15641-58-4 [smolecule.com]

- 2. This compound | 15641-58-4 [chemicalbook.com]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound | C8H14O2 | CID 152115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. chembk.com [chembk.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

Methodological & Application

Application Note: Synthesis of 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid from Glycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 2,2,3,3-tetramethylcyclopropanecarboxylic acid, a key intermediate in the production of third-generation pyrethroid pesticides such as fenpropathrin.[1][2] The described methodology utilizes glycine as a readily available and cost-effective starting material. The synthetic route involves a five-step process: esterification of glycine, diazotization, cyclopropanation with tetramethylethylene, saponification, and subsequent acidification.[1] This method offers a practical and scalable approach for the production of this compound, with reported overall yields of up to 55% based on glycine.[1]

Introduction

This compound is a crucial building block in the synthesis of various agrochemicals, most notably fenpropathrin.[1][2] The development of efficient and economical synthetic routes to this intermediate is of significant interest to the agrochemical and pharmaceutical industries. Traditional methods for the synthesis of cyclopropane-containing molecules can be complex and may involve hazardous reagents.[3][4] The protocol outlined herein presents a robust pathway starting from the simple amino acid, glycine. This approach involves the formation of a diazoacetate intermediate from glycine ester, which then undergoes a cyclopropanation reaction.[1][5]

Overall Synthetic Scheme

The synthesis of this compound from glycine proceeds through the following five key transformations:

References

detailed experimental protocol for 2,2,3,3-Tetramethylcyclopropanecarboxylic acid synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2,3,3-Tetramethylcyclopropanecarboxylic acid is a key intermediate in the synthesis of various commercial products, including pyrethroid insecticides. Its rigid cyclopropane structure also makes it a valuable building block in medicinal chemistry for the development of new therapeutic agents. This document provides a detailed experimental protocol for the multi-step synthesis of this compound, starting from glycine. The described pathway involves four main stages: esterification, diazotization, cyclopropanation, and saponification with final acidification.

Overall Reaction Scheme

The synthesis proceeds through the following sequence of reactions:

-

Esterification: Glycine is converted to its ethyl ester hydrochloride.

-

Diazotization: Glycine ethyl ester hydrochloride is transformed into ethyl diazoacetate.

-

Cyclopropanation: Ethyl diazoacetate reacts with 2,3-dimethyl-2-butene (tetramethylethylene) in the presence of a catalyst to form ethyl 2,2,3,3-tetramethylcyclopropanecarboxylate.

-

Saponification and Acidification: The resulting ester is hydrolyzed to the sodium salt, followed by acidification to yield the final product, this compound.